1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine
Description
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the oxadiazole ring, sulfonyl group, and fluorophenyl moiety contributes to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
5-tert-butyl-3-[5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4S/c1-23(2,3)22-25-21(26-32-22)17-15-16(9-10-20(17)31-4)33(29,30)28-13-11-27(12-14-28)19-8-6-5-7-18(19)24/h5-10,15H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEYVFZLIFRSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting tert-butylamidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.
Sulfonylation: The oxadiazole intermediate is then sulfonylated using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Coupling: The final step involves coupling the sulfonylated oxadiazole with 2-fluorophenylpiperazine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the fluorophenyl ring using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole or piperazine rings.
Reduction: Reduced forms of the sulfonyl group or oxadiazole ring.
Substitution: Substituted derivatives at the sulfonyl or fluorophenyl positions.
Scientific Research Applications
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its diverse chemical reactivity makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The oxadiazole ring and sulfonyl group are known to interact with enzymes and receptors, modulating their activity. The fluorophenyl moiety enhances the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
- **1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- **1-(4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione
- **(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanol
Comparison: 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine is unique due to the combination of the oxadiazole ring, sulfonyl group, and fluorophenyl moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the fluorophenyl group, in particular, enhances its binding affinity and specificity for biological targets, making it a valuable compound for medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
